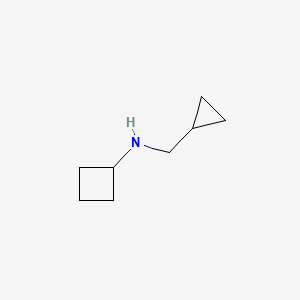
N-(cyclopropylmethyl)cyclobutanamine
Overview
Description
N-(cyclopropylmethyl)cyclobutanamine is an organic compound with the molecular formula C8H15N. It is a cyclobutanamine derivative where the amine group is substituted with a cyclopropylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(cyclopropylmethyl)cyclobutanamine involves the reaction of cyclopropylboronic acid with primary or secondary amines in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate in dichloroethane under an air atmosphere . This method yields the corresponding N-cyclopropyl derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound can involve the hydrogenation of cyclopropyl formaldehyde with an appropriate amine in the presence of an acid and a catalyst . This method is advantageous due to its low cost, clean production, high yield, and simple operation.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-(cyclopropylmethyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)cyclobutanamine involves its interaction with molecular targets through its amine group. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the context of its application, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analogue with a cyclopropyl group attached to an amine.
Cyclobutanamine: A compound with a cyclobutane ring attached to an amine group.
N-cyclopropylmethyl aniline: A compound with a cyclopropylmethyl group attached to an aniline.
Uniqueness
N-(cyclopropylmethyl)cyclobutanamine is unique due to the presence of both a cyclopropylmethyl group and a cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry and biology .
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQMVGFLONYGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)
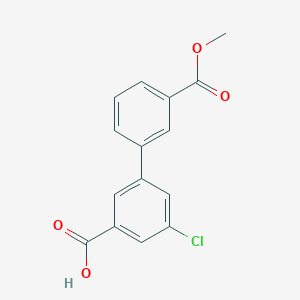
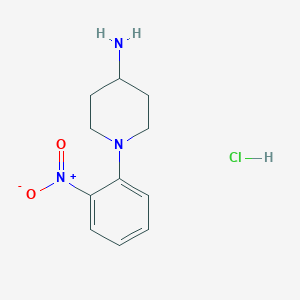
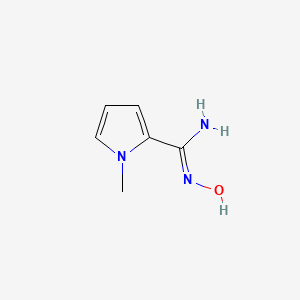
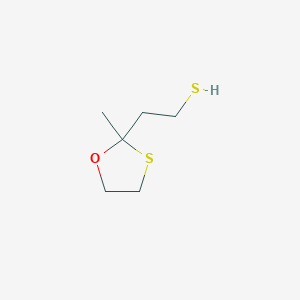
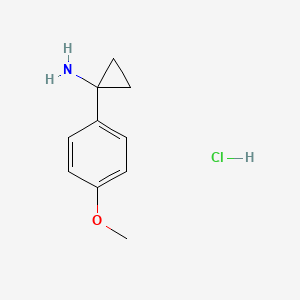
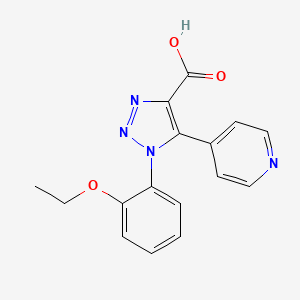
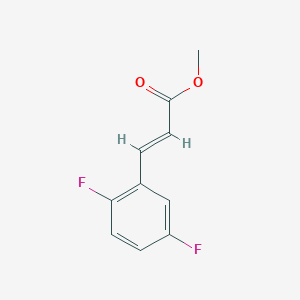
![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)
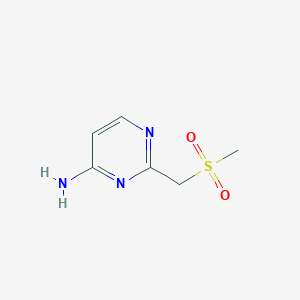
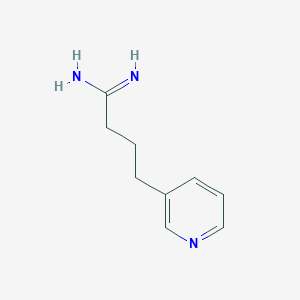
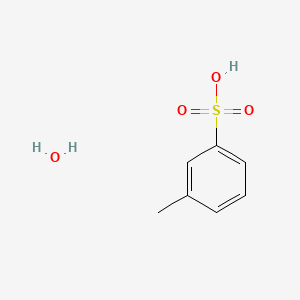
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)
